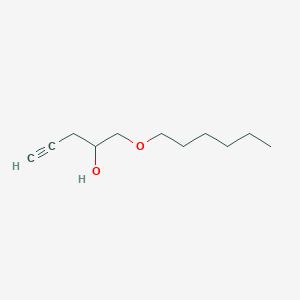
1-(Hexyloxy)pent-4-YN-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hexyloxy)pent-4-YN-2-OL: is an organic compound with the molecular formula C11H20O2 It is a derivative of pentynol, characterized by the presence of a hexyl group attached to the oxygen atom and a hydroxyl group on the second carbon of the pentynol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Hexyloxy)pent-4-YN-2-OL can be synthesized through several synthetic routes. One common method involves the alkylation of pent-4-yn-2-ol with hexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Hexyloxy)pent-4-YN-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double bond or single bond, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents.
Major Products:
Oxidation: Formation of hexyl 4-oxopentanoate.
Reduction: Formation of hexyl pent-4-en-2-ol or hexyl pentan-2-ol.
Substitution: Formation of hexyl-substituted ethers or esters.
Applications De Recherche Scientifique
Chemistry: 1-(Hexyloxy)pent-4-YN-2-OL is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it valuable in drug discovery and development.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may contribute to the design of molecules with specific therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its reactivity and versatility make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(Hexyloxy)pent-4-YN-2-OL depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the hydroxyl and alkyne groups. These functional groups participate in various transformations, leading to the formation of new bonds and products.
Molecular Targets and Pathways: In biological systems, the compound’s mechanism of action may involve interactions with specific enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates.
Comparaison Avec Des Composés Similaires
Pent-4-yn-2-ol: A simpler analog without the hexyl group.
Hexyl pent-4-yn-1-ol: Similar structure but with the hydroxyl group on the first carbon.
Hexyl pent-4-en-2-ol: A reduced form with a double bond instead of a triple bond.
Uniqueness: 1-(Hexyloxy)pent-4-YN-2-OL stands out due to the presence of both a hexyl group and a hydroxyl group on the pentynol backbone
Propriétés
Numéro CAS |
113273-22-6 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
1-hexoxypent-4-yn-2-ol |
InChI |
InChI=1S/C11H20O2/c1-3-5-6-7-9-13-10-11(12)8-4-2/h2,11-12H,3,5-10H2,1H3 |
Clé InChI |
CESSUSHXPQQTDM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOCC(CC#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















